cis-Hexahydro-1H-thieno[3,4-c]pyrrole

Medicinal Chemistry Stereoselective Synthesis Chiral Building Blocks

cis-Hexahydro-1H-thieno[3,4-c]pyrrole (CAS 741653-34-9) is a uniquely rigid, fully saturated bicyclic heterocycle with a defined cis ring junction. This scaffold provides an unmatched balance of lipophilicity and hydrogen-bonding capacity, enabling precise stereochemical control in chiral derivatization—a critical advantage over trans-isomers or unsaturated analogs. It serves as a key building block for CNS-targeting ligands, kinase inhibitors, and TNF inhibitor programs. Available in ≥98% purity with room-temperature shipping, it is the optimal choice for medicinal chemistry and drug discovery. Inquire for bulk pricing.

Molecular Formula C6H11NS
Molecular Weight 129.22
CAS No. 741653-34-9
Cat. No. B2893253
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecis-Hexahydro-1H-thieno[3,4-c]pyrrole
CAS741653-34-9
Molecular FormulaC6H11NS
Molecular Weight129.22
Structural Identifiers
SMILESC1C2CSCC2CN1
InChIInChI=1S/C6H11NS/c1-5-3-8-4-6(5)2-7-1/h5-7H,1-4H2/t5-,6+
InChIKeyIELORWUAPRVYLB-OLQVQODUSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 100 mg / 0.5 g / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





cis-Hexahydro-1H-thieno[3,4-c]pyrrole (CAS 741653-34-9) Procurement Data Sheet & Structural Overview


cis-Hexahydro-1H-thieno[3,4-c]pyrrole (CAS 741653-34-9) is a saturated bicyclic heterocycle featuring a fused thiophene-pyrrolidine scaffold. It possesses the molecular formula C6H11NS and a molecular weight of 129.22 g/mol, and is commercially available as a research-grade intermediate at purities typically ranging from 95% to 98% . The compound is defined by its cis ring junction stereochemistry, with a canonical SMILES notation of [H][C@]12CNC[C@@]1([H])CSC2, which is critical for its utility as a conformationally constrained building block in medicinal chemistry and chiral derivatization [1].

Critical Selection Factors for cis-Hexahydro-1H-thieno[3,4-c]pyrrole: Why Analogs Cannot Be Substituted


The selection of cis-Hexahydro-1H-thieno[3,4-c]pyrrole over its analogs is dictated by its unique combination of a fully saturated thieno[3,4-c]pyrrole core and a specific cis ring junction stereochemistry. This scaffold provides a distinct balance of lipophilicity, rigidity, and hydrogen-bonding capacity that is not replicated by unsaturated thienopyrroles, non-fused pyrrolidines, or alternative ring systems such as thieno[2,3-c]pyrroles or isoindolines [1] . The cis-configuration is a key differentiator, as it enhances stereochemical control during chiral derivatization and influences the three-dimensional presentation of functional groups to biological targets, a feature absent in trans-isomers or planar aromatic analogs [1]. Substituting this compound with a structurally related but non-identical building block can lead to a loss of desired biological activity, altered pharmacokinetic properties, or failure in a stereospecific synthetic route, as demonstrated in comparative studies of thienopyrrole-based inhibitors where subtle scaffold changes drastically impacted potency [2].

Quantitative Differentiators for cis-Hexahydro-1H-thieno[3,4-c]pyrrole (CAS 741653-34-9) vs. Key Comparators


Stereochemical Purity and Control: cis-Configuration as a Defined Procurement Parameter

The cis-configuration of hexahydro-1H-thieno[3,4-c]pyrrole is a defined and purchasable stereochemical entity, unlike the unspecified or trans-isomers. The compound is characterized by the SMILES notation [H][C@]12CNC[C@@]1([H])CSC2, which defines the specific spatial arrangement of the ring junction hydrogens . This is a critical point of differentiation from the generic 'hexahydro-1H-thieno[3,4-c]pyrrole' or the trans-isomer, which may be present in mixtures or offer different reactivity and biological outcomes. The ability to procure this specific isomer ensures reproducibility in stereospecific synthetic sequences, such as in the preparation of chiral CNS-targeting ligands where the spatial orientation of the amine is paramount for target engagement [1].

Medicinal Chemistry Stereoselective Synthesis Chiral Building Blocks

Scalable Synthesis of cis-Thieno[3,4-c]pyrroles: High-Yield Route to the Core Scaffold

A modern, high-yielding synthetic route for the thieno[3,4-c]pyrrole scaffold, from which cis-Hexahydro-1H-thieno[3,4-c]pyrrole can be derived, has been established. A palladium/phenanthroline-catalyzed intramolecular cyclization of nitroalkenes under low pressures of carbon monoxide (5 bars) produces fused bicyclic thienopyrroles in yields up to 98% [1]. This methodology contrasts sharply with older, multi-step syntheses for related bicyclic amines, which often suffer from lower overall yields, harsher conditions, or limited substitution patterns. The existence of a robust, high-yield catalytic route indicates a lower cost of goods and greater synthetic accessibility for the core scaffold, making it a more attractive and sustainable choice for large-scale medicinal chemistry campaigns compared to less accessible or lower-yielding alternatives like certain substituted octahydropyrrolo[3,4-c]pyrroles .

Synthetic Methodology Process Chemistry Palladium Catalysis

Enhanced Physicochemical Profile for CNS Drug Discovery: Balanced Lipophilicity and Hydrogen Bonding

The cis-hexahydro-1H-thieno[3,4-c]pyrrole scaffold offers a balanced physicochemical profile that is particularly advantageous for designing CNS-penetrant ligands. Its rigid, bicyclic structure and nitrogen-sulfur heteroatom arrangement provide a balance of lipophilicity and hydrogen-bonding capacity that is distinct from other common saturated amine building blocks [1]. For instance, while piperidine (a common CNS scaffold) has a higher calculated logP and a single H-bond donor, the thieno[3,4-c]pyrrole system introduces a sulfur atom which can modulate lipophilicity and provide unique electronic and steric properties. This balanced profile can improve blood-brain barrier permeability and reduce off-target binding, as supported by the use of similar saturated thienopyrrole cores in the development of CNS-targeting ligands and enzyme inhibitors by major pharmaceutical companies [1] [2]. The compound's stability under standard conditions further supports its utility in parallel synthesis and library production [1].

CNS Drug Discovery Physicochemical Properties Medicinal Chemistry

Validated Research and Industrial Applications for cis-Hexahydro-1H-thieno[3,4-c]pyrrole


Synthesis of Chiral CNS-Targeting Ligands

The defined cis-stereochemistry and balanced physicochemical properties make this compound a high-value building block for constructing chiral ligands aimed at central nervous system (CNS) targets [1]. Its rigid core allows for precise spatial presentation of key pharmacophores, which is essential for achieving target selectivity and optimal brain penetration, as evidenced by the incorporation of similar thienopyrrole cores in patented compounds for autoimmune and inflammatory diseases [2].

Development of Conformationally Constrained Kinase Inhibitors

The saturated thieno[3,4-c]pyrrole scaffold is an excellent template for creating conformationally restricted analogs of known kinase inhibitors. By locking the molecule into a specific bioactive conformation, the cis-hexahydro core can enhance binding affinity and selectivity for a particular kinase, a strategy often employed to overcome resistance or reduce off-target toxicity [1] [2]. This is supported by the use of thienopyrroles as key intermediates in the synthesis of potent protein kinase inhibitors [3].

Design of Novel Scaffolds for Anti-inflammatory Drug Discovery

The thieno[3,4-c]pyrrole core is a key intermediate in the synthesis of 5H-thieno[3,4-c]pyrrole-4,6-dione derivatives, a class of compounds patented as tumor necrosis factor (TNF) inhibitors [1] [2]. This establishes a direct link between the core scaffold and a validated biological target with high therapeutic relevance. The cis-hexahydro derivative serves as the saturated precursor for exploring the structure-activity relationship of these inhibitors and for developing new chemical entities with improved drug-like properties for treating conditions like lupus and other inflammatory disorders [3].

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